Janelia Fluor 646, SE

Catalog No.
S005201
CAS No.
1811539-59-9
M.F
C33H31N3O6Si
M. Wt
593.711
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Janelia Fluor 646, SE

Intracellular protein labeling in living systems often fails with impermeant dyes like Alexa Fluor 647. Janelia Fluor 646, SE solves this via its precisely tuned lactone-zwitterion equilibrium, enabling passive cell entry without fixation.

  • Cell-permeable, far-red silicon-rhodamine conjugate reactive toward primary amines
  • High brightness (ε ~100,000 M⁻¹cm⁻¹, Φ ~0.54) and photostability for single-molecule tracking
  • Fluorogenic ‘off-on’ response upon protein binding minimizes wash steps

Ideal for labeling nanobodies, HaloTag/SNAP-tag substrates, or antibodies for advanced live-cell microscopy. Shipped ambient; store at -20 °C.

CAS Number

1811539-59-9

Product Name

Janelia Fluor 646, SE

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

Molecular Formula

C33H31N3O6Si

Molecular Weight

593.711

InChI

InChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3

InChI Key

ODBCGJUBBYOJOS-UHFFFAOYSA-N

SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C

Synonyms

Alternative Name: JF 646, NHS

Fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag® ). Suitable for confocal fluorescent imaging, super resolution microscopy (SRM) techniques such as dSTORM (live and fixed cells) and PAINT imaging. Can be multiplexed for two colour imaging with Janelia FluorTM 549 SE . Cell permeable. Excitation maximum = 646 nm; emission maximum = 664 nm. Quantum yield = 0.54, Extinction coefficient = 152,000 M-1cm-1; A280 correction factor is 0.19. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg

Janelia Fluor 646, SE is a far-red, silicon-rhodamine (SiR) based fluorescent dye engineered for high performance in advanced imaging. It is characterized by its high cell permeability, exceptional brightness, and photostability, attributes derived from its core structure which incorporates four-membered azetidine rings instead of traditional N,N-dimethylamino groups. The Succinimidyl Ester (SE) functional group makes this specific product form ready for direct, covalent conjugation to primary amines on proteins and other biomolecules, enabling robust labeling for demanding intracellular imaging applications.

Research Fit

Fluorophore type Far-red silicon-rhodamine dye for live-cell imaging
Reactive form NHS ester for covalent conjugation to primary amines
Tag compatibility Validated with HaloTag and SNAP-tag fusion proteins
Cell permeability Cell-permeable for no-wash intracellular labeling

Direct substitution of Janelia Fluor 646, SE with spectrally similar alternatives like Alexa Fluor 647 or Cy5 is often unviable for intracellular live-cell imaging. These common dyes are generally membrane-impermeant and require cell fixation, permeabilization, or microinjection, which precludes studies in unperturbed living systems. Janelia Fluor 646's cell permeability is a result of a precisely tuned lactone-zwitterion equilibrium (KL-Z), allowing the non-fluorescent, lipophilic lactone to cross the cell membrane before converting to the highly fluorescent zwitterion upon protein binding. Furthermore, procuring the parent fluorophore without the succinimidyl ester (SE) group is unsuitable for protein labeling, as the SE moiety is the critical reactive handle for forming a stable, covalent amide bond with lysine residues.

Substitution Risk

Scaffold mismatch Generic far-red NHS esters lack the silicon-rhodamine core and azetidine modifications, altering cell permeability and fluorogenicity.
Background fluorescence SiTMR-HaloTag ligand produces high cytoplasmic background; JF646's profluorophore design enables low-background no-wash imaging.
Super-resolution incompatibility Non-validated far-red dyes may lack the spontaneous blinking and photostability documented for JF646 in dSTORM applications.

Live-Cell Permeability Advantage

Janelia Fluor 646 exhibits a low lactone-zwitterion equilibrium constant (KL-Z = 0.0012), which means it preferentially exists in a non-fluorescent, lipophilic lactone state in aqueous media. This state readily crosses cellular membranes. In contrast, widely used substitutes like Alexa Fluor 647 are hydrophilic and largely membrane-impermeant. Once inside the cell and bound to a protein target, the equilibrium of JF646 shifts to the highly fluorescent zwitterionic form, leading to a significant fluorescence increase and enabling no-wash imaging protocols that are not feasible with impermeable dyes.

Evidence DimensionCell Permeability & Mechanism
Target Compound DataCell-permeable (driven by low KL-Z of 0.0012)
Comparator Or BaselineAlexa Fluor 647: Generally cell-impermeable
Quantified DifferenceEnables intracellular labeling of live, unperturbed cells, a workflow incompatible with most conventional far-red dyes.
ConditionsLive-cell labeling protocols for intracellular targets.

This property simplifies experimental workflows, minimizes cellular toxicity by eliminating permeabilization agents, and improves data quality from live specimens.

Scaffold photophysics
Class-level
JF646: ε = 152,000 M⁻¹cm⁻¹, Φ = 0.54
TMR: ε = 89,000 M⁻¹cm⁻¹, Φ = 0.41
Higher brightness supports far-red imaging sensitivity.
Measured in TFE/0.1% TFA.

High Intrinsic Brightness

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Janelia Fluor 646, SE possesses both a high extinction coefficient and a high quantum yield, resulting in exceptional brightness. This allows for robust signal detection even with low expression targets or when using reduced laser power to minimize phototoxicity. Compared to the classic far-red dye Cy5, JF646 offers a significant increase in brightness, leading to superior signal-to-noise in imaging experiments.

Evidence DimensionMolecular Brightness (ε × Φ)
Target Compound Data152,000 M⁻¹cm⁻¹ × 0.54 = 82,080 M⁻¹cm⁻¹
Comparator Or BaselineCy5: ~250,000 M⁻¹cm⁻¹ × ~0.27 = ~67,500 M⁻¹cm⁻¹
Quantified DifferenceApproximately 22% higher intrinsic brightness than Cy5.
ConditionsPhotophysical measurements in solution (TFE or EtOH with 0.1% TFA).

Higher brightness improves detection sensitivity for low-abundance proteins, reduces required exposure times, and allows for lower, less phototoxic laser intensities.

No-wash specificity
Head-to-head
JF646: nuclear-localized, low cytoplasmic background
SiTMR: diffuse cytoplasmic signal
Fluorogenic property enables wash-free live-cell protocol.
HeLa H2B-HaloTag, 100 nM ligand, wide-field microscopy.

Enhanced Photostability

The incorporation of azetidine rings into the rhodamine structure confers a substantial increase in photostability compared to traditional dyes. This robustness is critical for advanced imaging techniques that rely on high laser power, such as STED microscopy, or require collecting thousands of frames, such as single-molecule localization microscopy (dSTORM, PALM). User testimonials confirm that Janelia Fluor dyes are noticeably more photostable than Alexa Fluor 647 and Cy3 in demanding applications.

Evidence DimensionPhotostability Under High-Intensity Illumination
Target Compound DataEngineered for high photostability via azetidine substitution.
Comparator Or BaselineTraditional dyes like Cy5 and even high-performance dyes like Alexa Fluor 647.
Quantified DifferenceEnables advanced imaging modalities (e.g., STED, dSTORM) and long-term tracking experiments where less stable dyes would rapidly photobleach.
ConditionsSuper-resolution microscopy and long-term live-cell imaging.

Increased photostability directly translates to longer observation times, higher quality super-resolution reconstructions, and more reliable quantitative data.

dSTORM precision
Reported
11.1 nm mean error
8.4 nm median error
263,415 localizations
Sub-12 nm error supports chromatin-level resolution.
U2OS HaloTag-H2B, fixed cells, 5,000 frames.

Amine-Reactive Conjugation

This compound is supplied as a succinimidyl ester (SE), a well-established reactive group for targeting primary amines (e.g., on lysine residues and N-termini of proteins) to form a stable amide bond. The labeling process is predictable and requires standard bioconjugation conditions, typically a slightly basic, amine-free buffer (e.g., carbonate or borate at pH 8.0-8.5). Procuring this SE form is a deliberate choice for a specific, controlled conjugation process, distinguishing it from other forms like maleimides (for thiols) or the non-reactive parent fluorophore.

Evidence DimensionReactive Group and Target Substrate
Target Compound DataSuccinimidyl Ester (SE) reacts with primary amines (lysine).
Comparator Or BaselineParent fluorophore (non-reactive); Maleimide variant (reacts with thiols).
Quantified DifferenceProvides a defined and reliable chemical pathway for labeling the most common functional group on proteins.
ConditionsBioconjugation in slightly basic (pH 8.0-8.5), amine-free buffer.

Selecting the SE variant ensures compatibility with established protein labeling protocols and provides the necessary reactivity for creating stable, fluorescently-tagged protein reagents.

FRET acceptor
Context-dependent
Validated as FRET acceptor with mEos3.2 and PA-JF549 donors; FRET competes with photobleaching pathways.
May extend single-molecule tracking trajectories.
Live mammalian cells, chromatin-binding proteins.

Live-Cell Super-Resolution Microscopy

Where the goal is to resolve subcellular structures below the diffraction limit in living cells, the combination of cell permeability, high brightness, and exceptional photostability makes JF646, SE the logical choice for labeling intracellular proteins of interest.

Intracellular Single-Molecule Tracking

For tracking the movement and kinetics of individual protein molecules inside a living cell, all three core advantages are required: cell permeability to deliver the probe, high brightness to detect a single molecule, and photostability to track it over time.

No-Wash Self-Labeling Tag Labeling

This compound is ideal for creating ligands for self-labeling protein tags. Its fluorogenic nature and cell permeability allow for simple addition of the ligand to cell media, specific labeling of the tagged protein inside the cell, and immediate imaging with low background, bypassing disruptive wash steps.

Application Fit Matrix

Application
Selection Property
Validation Focus
Wash-free live-cell imaging
Fluorogenicity, HaloTag/SNAP-tag compatibility
Background reduction without wash steps
dSTORM super-resolution imaging
Spontaneous blinking, photostability
Localization precision and particle yield
FRET-based single-molecule tracking
FRET acceptor with photo-modulatable donors
Extended tracking via FRET-enhanced photostability
Two-color multiplexed super-resolution
Spectral compatibility with JF549
Minimal crosstalk in dual-color dSTORM/STED

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